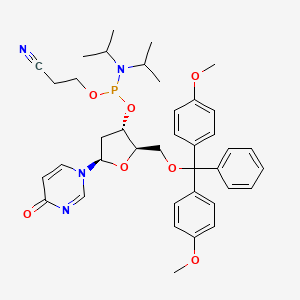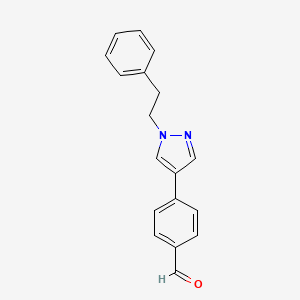
(Z)-N'-(2-chloroacetoxy)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-(2-chloroacetoxy)nicotinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinimidamide core with a 2-chloroacetoxy substituent, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
The synthesis of (Z)-N’-(2-chloroacetoxy)nicotinimidamide typically involves the reaction of nicotinimidamide with chloroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
(Z)-N’-(2-chloroacetoxy)nicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the chloroacetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
(Z)-N’-(2-chloroacetoxy)nicotinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-(2-chloroacetoxy)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways and responses, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
(Z)-N’-(2-chloroacetoxy)nicotinimidamide can be compared with other similar compounds, such as:
2-(2-chloroacetoxy)acetic acid: Shares the chloroacetoxy group but has a different core structure.
Sodium chloroacetate: Contains the chloroacetate moiety but lacks the nicotinimidamide core.
1,2-Bis-[2-(2-chloroacetoxy)-ethoxy]-ethane: Features multiple chloroacetoxy groups and a different backbone.
Propriétés
Formule moléculaire |
C8H8ClN3O2 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) |
Clé InChI |
IJNGQHGLZMEYJF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C(=N/OC(=O)CCl)/N |
SMILES canonique |
C1=CC(=CN=C1)C(=NOC(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
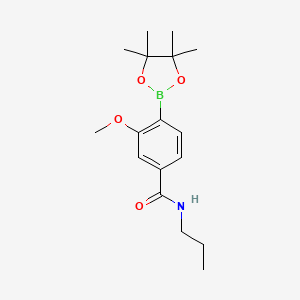
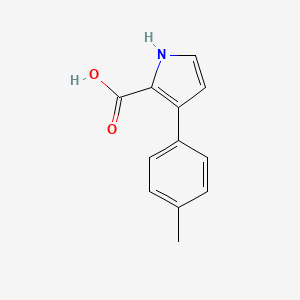

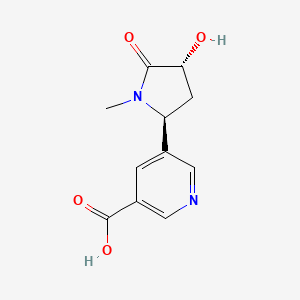
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

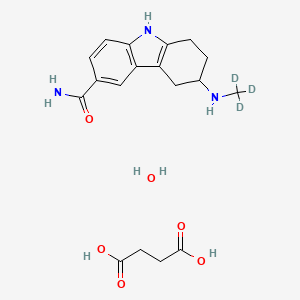

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
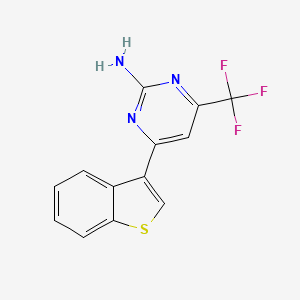
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)
